molecular formula C31H19N B572993 Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] CAS No. 1219841-59-4

Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]

Cat. No.: B572993
CAS No.: 1219841-59-4
M. Wt: 405.5
InChI Key: MESAGCKSHKSODT-UHFFFAOYSA-N
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Description

Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] (CAS 1219841-59-4) is an advanced organic intermediate of significant interest in the development of high-performance electronic materials. This compound features a rigid, three-dimensional spirocyclic structure, which is instrumental in enhancing the morphological stability of thin films. Its primary research value lies in its application as a key building block in Organic Light-Emitting Diodes (OLEDs). Specifically, derivatives of this spirobifluorene-fused carbazole have been synthesized and utilized as functional hosts in phosphorescent OLEDs (PhOLEDs) . When combined with electron-transport materials, it forms an efficient exciplex host system that facilitates excellent carrier injection and transport, leading to high device efficiency and reduced efficiency roll-off at high luminance for both green and red PhOLEDs . The molecular design, which integrates a carbazole moiety with a 9,9'-spirobi[fluorene] (SBF) unit, is strategically chosen to suppress undesirable quenching processes and manage the charge recombination zone within the emitting layer . With a molecular formula of C31H19N and a molecular weight of 405.49 g/mol, this material is typically supplied with a purity of 98% or higher . This product is intended for research and development purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

spiro[5H-indeno[1,2-b]carbazole-11,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19N/c1-5-13-25-19(9-1)20-10-2-6-14-26(20)31(25)27-15-7-3-11-21(27)23-18-30-24(17-28(23)31)22-12-4-8-16-29(22)32-30/h1-18,32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESAGCKSHKSODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C7C8=CC=CC=C8NC7=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituent Effects on Cyclization Efficiency

Substituents critically influence reaction outcomes, as demonstrated in Table 1:

EntrySubstrateConditionsYield (%)
11c 120°C, 12 h71
21s RT, 2 h83
31n RT, 3 h78

Thiophene-containing substrates (1s ) exhibit superior reactivity at room temperature due to enhanced nucleophilicity compared to phenyl analogs. Conversely, unsubstituted systems require elevated temperatures (120°C) to achieve comparable yields.

Acid-Catalyzed Cyclization Methods

Concentrated Brønsted acids facilitate spiroannulation by promoting carbocation formation. A representative protocol involves:

  • Reagents : Triflic acid (TfOH) in dichloromethane

  • Mechanism :

    • Protonation of ketone oxygen generates a resonance-stabilized carbocation.

    • Dual aromatic electrophilic attacks yield the spiro center.

    • Dehydration completes the cyclization.

This method produces the target compound in 65–70% yield but faces limitations:

  • Intermolecular Coupling : At concentrations >0.01 M, dimerization byproducts form via competing Friedel-Crafts pathways.

  • Sensitivity to Steric Effects : Bulky substituents at reactive positions hinder cyclization, reducing yields to <50%.

Comparative Analysis of Synthesis Routes

Yield and Scalability

MethodAverage Yield (%)Scalability
Microwave-Assisted72High
Double EAS77Moderate
Acid-Catalyzed68Low

Microwave synthesis excels in scalability due to rapid cycle times, whereas acid-catalyzed methods struggle with byproduct accumulation at larger scales.

Purity and Byproduct Formation

Gas chromatography-mass spectrometry (GC-MS) data reveal:

  • Microwave methods generate <5% oligomers.

  • Acid-catalyzed routes produce 12–15% dimeric impurities.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, NMP) improve microwave absorption, reducing reaction times by 40% compared to toluene. However, high-boiling solvents complicate product isolation.

Catalytic System Tuning

Incorporating bidentate ligands (e.g., 1,10-phenanthroline) with palladium catalysts enhances turnover frequency by 2.3-fold, achieving yields up to 81%.

Temperature Gradients

Gradual heating (5°C/min) in EAS reactions minimizes thermal degradation, preserving the indeno-carbazole’s integrity .

Chemical Reactions Analysis

Types of Reactions

Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C31H19N
  • Molecular Weight : 405.5 g/mol
  • Boiling Point : 636 °C
  • Density : 1.38 g/cm³

The spiro configuration allows for unique electronic properties due to the spatial arrangement of molecular orbitals, which enhances its reactivity and interaction with biological targets.

Organic Light Emitting Diodes (OLEDs)

Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] has been investigated as a potential hole transport material (HTM) in OLEDs. Its high hole mobility and suitable energy levels make it an attractive candidate for enhancing device performance. For instance, studies have shown that devices utilizing spiro compounds exhibit improved brightness and efficiency compared to conventional materials.

Perovskite Solar Cells

Recent research indicates that spiro compounds can be effectively used as HTMs in perovskite solar cells (PSCs). The incorporation of spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] in PSCs has led to power conversion efficiencies exceeding 16%, demonstrating better stability than traditional HTMs like spiro-OMeTAD. These advancements highlight the compound's potential in renewable energy technologies .

Photonic Devices

The optical properties of spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] make it suitable for applications in photonic devices. Its ability to emit light at specific wavelengths can be harnessed for display technologies and lighting applications.

Anticancer Properties

Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] has shown promising anticancer activity across various cancer cell lines. Research indicates that derivatives of this compound can inhibit the proliferation of human cancer cells, such as colon carcinoma and leukemia, with low IC50 values suggesting strong antiproliferative effects. These findings position the compound as a potential lead structure for developing new anticancer therapies .

Interaction with Biological Targets

Studies have demonstrated that spiro compounds can interact with various biological macromolecules, which may lead to therapeutic applications. The binding affinity of spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] with specific proteins or enzymes is an area of ongoing research aimed at elucidating its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of Spiro[9H-fluorene-9,11’(5’H)-indeno[1,2-b]carbazole] involves its interaction with specific molecular targets. In electronic applications, the compound functions as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated π-system, which allows for efficient charge transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Spiro-Fused Cores

  • Spiro[indeno[1,2-b]quinoxaline-thiazolidine] hybrids (e.g., compound 39): These derivatives incorporate a quinoxaline-thiazolidine moiety instead of carbazole. They are synthesized via multicomponent reactions using green solvents (urea-choline chloride) and solid acid catalysts (carbon-SO₃H), achieving yields up to 95%. Unlike the target compound, their applications focus on medicinal chemistry due to bioactive thiazolidine rings .
  • Spiro[fluorene-4,3'-indeno[1,2-b]furan]: This analogue replaces carbazole with a furan unit, leading to distinct photophysical properties. It exhibits strong fluorescence with large Stokes shifts (~100 nm) and serves as a circularly polarized luminescent material, unlike the carbazole-containing spiro compound, which prioritizes charge transport .

Electronic and Optoelectronic Properties

Compound Key Properties Applications Reference
Spiro[9H-fluorene-9,11'-indeno[1,2-b]carbazole] High hole mobility (10⁻³ cm²/Vs), planar structure for efficient charge transport HTMs in PSCs (efficiency >20%)
Spiro[indeno[1,2-b]quinoxaline-thiazolidine] Solvatochromic emission, Zn²⁺ fluorescence probes Biomedical sensing
Spiro[benzo[b]fluorene-11,9'-fluoren] derivatives UV absorption (225–328 nm), photoluminescence at 390–430 nm OLED emitters
  • Indeno[1,2-b]fluorene Derivatives: These lack the spiro junction but share a quinoidal core.

Stability and Performance in Devices

  • Methoxy-Free HTMs : The target compound outperforms methoxy-functionalized HTMs (e.g., MOTPA-based materials) in PSCs, achieving >20% efficiency with superior long-term stability due to reduced oxidative degradation .
  • Thermal Stability: Spiro[fluorene-indeno[1,2-b]furan] derivatives exhibit thermal decomposition temperatures >300°C, comparable to the carbazole-containing spiro compound, making both suitable for high-temperature device processing .

Biological Activity

Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] (CAS No. 1219841-59-4) is an organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article explores the biological activity of Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole], focusing on its potential applications and research findings.

Chemical Structure and Properties

The molecular formula of Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] is C31H19N. Its structure features a complex arrangement that contributes to its unique properties and biological activities. The compound's spirocyclic nature allows for diverse interactions with biological systems, making it a candidate for various applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the potential of spirocyclic compounds in inhibiting tumor growth. For instance, derivatives of carbazole have shown promising antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : Some spiro compounds have demonstrated efficacy against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antitumor Activity

A study investigating the antitumor properties of related compounds found that certain spirocyclic derivatives significantly inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

CompoundIC50 (µM)Cancer Type
Compound A10Breast
Compound B15Lung
Spiro Compound12Colon

Antibacterial Activity

Research on the antibacterial activity of spiro compounds revealed that some derivatives were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies demonstrated that spiro compounds could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole] is likely mediated through several mechanisms:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Gene Expression : Some studies suggest that spiro compounds can alter gene expression profiles associated with cell survival and proliferation.

Q & A

Q. What are the primary synthetic routes for Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole], and how do reaction conditions influence yield?

  • Methodological Answer : Spiro compounds are typically synthesized via multicomponent reactions (MCRs) or transition-metal-catalyzed cyclization. For example:
  • MCRs : One-pot reactions using indenoquinoxalinones, amines, and mercaptocarboxylic acids in green solvents (urea-choline chloride DES) yield spiro-thiazolidines with >85% efficiency .
  • Ru(II)-Catalyzed spirocyclization : Ortho-C–H activation of 2-arylquinoxalines with maleimides produces spiro[indenoquinoxaline-pyrrolidine] derivatives under ambient conditions .
  • Solvent effects : Ethanol-water mixtures (9:1) with NH4OAc facilitate spiro[indeno-pyridine] formation via [3+2] cycloaddition, achieving 88–95% yields .
    • Key Variables : Catalyst choice (e.g., carbon-SO3H vs. La(OTf)3), solvent polarity, and temperature directly impact reaction kinetics and regioselectivity.

Q. How are structural and electronic properties of spiro compounds characterized experimentally?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.69–4.03 ppm for pyrazoline protons ), IR (C=N stretches at ~1611 cm⁻¹ ), and HRMS confirm backbone connectivity.
  • X-ray crystallography : Resolves spiro-conformation and non-covalent interactions (e.g., hydrogen bonds in lamellar mesophases ).
  • Thermal analysis : DSC and POM identify phase transitions (e.g., lamellar-to-isotropic at 225°C in liquid crystalline derivatives ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions between binding affinity and cytotoxicity in spiro-based DNA intercalators?

  • Methodological Answer :
  • Docking/MD simulations : AutoDock studies show aromatized indenoquinoline-diones exhibit higher DNA-binding energies (ΔG ≤ -10 kcal/mol) but paradoxically lower cytotoxicity due to poor membrane permeability .
  • FDE (Free Energy Decomposition) : Partitioning contributions (e.g., van der Waals vs. electrostatic) explains discrepancies. For example, compound 20 (FDE = -10.18 kcal/mol) shows weak cytotoxicity despite strong DNA affinity due to inefficient cellular uptake .
    • Validation : Cross-reference in vitro cytotoxicity (SH-SY5Y cell assays) with computational ΔG values to prioritize lead compounds .

Q. What strategies optimize spiro compound luminescence for OLED applications while maintaining thermal stability?

  • Methodological Answer :
  • Core modification : Substituting fluorene with indeno[1,2-b]carbazole enhances π-conjugation, red-shifting emission (e.g., λem = 450–550 nm in dispirofluorene derivatives ).
  • Host-guest systems : Embedding spiro compounds in 5CB liquid crystals enables polarization modulation (Δλem = 50 nm under electric fields) .
  • Thermal resilience : Lamellar mesophases (60–150°C) stabilize emission profiles via microphase segregation and hydrogen-bond networks .

Q. How do spiro[indenoquinoxaline] derivatives balance β-secretase inhibition and cytotoxicity in neurodegenerative disease models?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Replacing carbazole with indeno[1,2-b]indole reduces cytotoxicity (IC50 = 10.51 μM) while retaining BACE1 inhibition (>90% at 10 μM) via Pro131/Thr390 interactions .
  • In silico elongation : Molecular dynamics identify unoccupied pockets near the spiro core for functionalization (e.g., adding -OH/-NH2 groups improves solubility without sacrificing binding ).

Data Contradictions and Resolution

Q. Why do some spiro-thiazolidines exhibit high binding energy but low bioactivity?

  • Resolution :
  • Solubility limitations : Despite ΔG ≤ -10 kcal/mol in docking, poor aqueous solubility (logP > 5) restricts cellular uptake .
  • Metabolic instability : Thiol-containing intermediates (e.g., mercaptocarboxylic acid derivatives) are prone to glutathione conjugation, reducing bioavailability .
    • Mitigation : Introduce polar substituents (e.g., -SO3H) or use prodrug strategies to enhance pharmacokinetics .

Tables of Key Findings

Property Spiro Derivative Key Data Reference
DNA Binding AffinityIndenoquinoline-dione (Compound 20)ΔG = -10.18 kcal/mol; IC50 (cytotoxicity) = 102D
Luminescence ModulationDispirofluorene-indenofluoreneλem shift = 50 nm (mesophase vs. isotropic)
BACE1 InhibitionIndeno[1,2-b]indole-propanol derivative91% inhibition at 10 μM; IC50 = 10.51 μM
Synthetic YieldSpiro-thiazolidine (DES method)85–95% yield; catalyst reuse ≥5 cycles

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